
2-(Propan-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-tubercular activities . The compound this compound is characterized by the presence of a benzene ring substituted with a hydrazide group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)benzohydrazide can be achieved through various methods. One common method involves the reaction of methyl benzoate with hydrazine hydrate. The reaction mixture is refluxed for a specific period, and the resulting product is purified through recrystallization . Another method involves the use of microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include substituted benzohydrazides, benzoyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Propan-2-yl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzohydrazide derivatives.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways . In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: The parent compound with similar biological properties.
N’-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]benzohydrazide: A derivative with enhanced biological activity.
4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide: A compound with similar structural features and biological activities.
Uniqueness
2-(Propan-2-yl)benzohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-5-3-4-6-9(8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
UVZSYTIJJFWFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


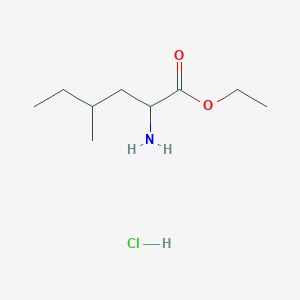
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
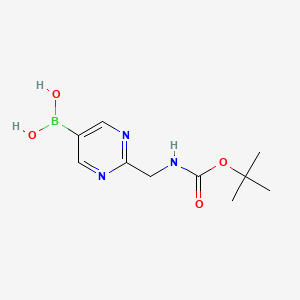

![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
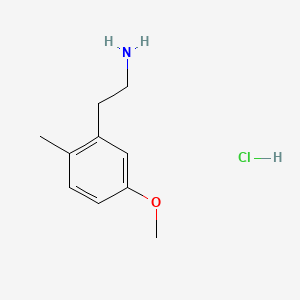

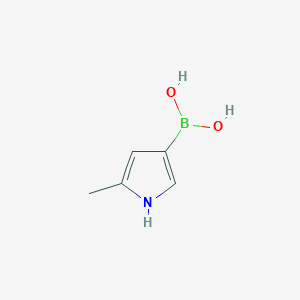
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
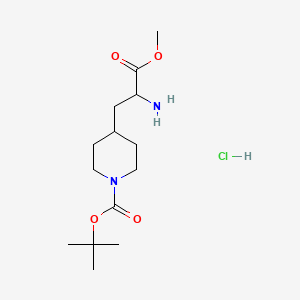
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
